Colcemid

Descripción general

Descripción

Colcemid, also known as Demecolcine, is a derivative of colchicine and is a potent mitotic inhibitor . It can induce cell apoptosis and is used for cancer research .

Synthesis Analysis

Colcemid is known to arrest cells in metaphase by depolymerizing tubulin in microtubules . This process is used in cell synchronization methods, particularly in the study of regulatory mechanisms of the cell cycle .

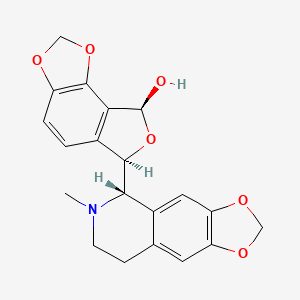

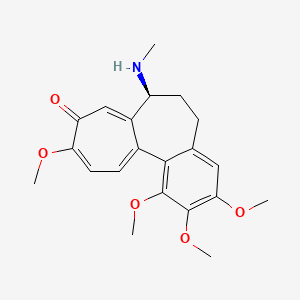

Molecular Structure Analysis

Colcemid is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl . Its molecular formula is C21H25NO5 .

Chemical Reactions Analysis

Colcemid interacts with tubulin dimers to induce anti-mitotic action and inhibit microtubule growth . It is used in the preparation of chromosomes from mitotic cells arrested by the colcemid block protocol .

Physical And Chemical Properties Analysis

Colcemid has a molecular weight of 371.43 g/mol . It is a solid substance with a white to off-white color . It is soluble in DMSO and water .

Aplicaciones Científicas De Investigación

Cancer Research

- Field : Oncology

- Application : Colcemid, a less toxic variant of the natural alkaloid colchicine, is used in cancer therapy to target and disrupt microtubules . It’s being explored as a therapeutic approach to tackle diseases such as cancer .

- Method : Colcemid is applied at nanomolar concentrations to cause initial microtubule dysfunctions. Short exposure to 30–80 nM colcemid results in aberrant microtubule curvature, with a trend of increased curvature associated with increased doses .

- Results : The study identified previously undetected microtubule damage caused by clinically relevant doses of colcemid. Microtubule fragmentation was detected upon treatment with ≥ 100 nM colcemid .

Genetic Analysis

- Field : Genetics

- Application : Colcemid is used for scientific research in cells, especially for the study of mitosis. It’s used to inhibit microtubules, causing aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell .

- Method : Colcemid is applied to cells to inhibit microtubules. This causes the microtubules to fall apart or be suppressed before they can complete their function of pulling chromosomes into the daughter cell .

- Results : The inhibition of microtubules by Colcemid causes aneuploidy in mitotic cells. Depending on the dose, Colcemid has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

Chemotherapy

- Field : Oncology

- Application : Demecolcine (also known as Colcemid) is a drug used in chemotherapy . It is closely related to the natural alkaloid colchicine, but it is less toxic . It depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase and allowing cell harvest and karyotyping to be performed .

- Method : During cell division, demecolcine inhibits mitosis at metaphase by inhibiting spindle formation . Medically, demecolcine has been used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle .

- Results : In animal cloning procedures, demecolcine makes an ovum eject its nucleus, creating space for insertion of a new nucleus .

Biological Radiation Dosimetry

- Field : Radiobiology

- Application : Colcemid is used in chromosome aberration analysis on human peripheral lymphocytes for biological radiation dosimetry .

- Method : Colcemid is used in chromosome preparation to obtain enough number of cells at metaphase in the first cell division .

- Results : The optimal conditions for the use of colcemid in chromosome preparation were examined as part of technical improvements of chromosome aberration analysis .

Animal Cloning

- Field : Biotechnology

- Application : In animal cloning procedures, Colcemid is used to make an ovum eject its nucleus, creating space for insertion of a new nucleus .

- Results : The use of Colcemid in animal cloning procedures has been reported, but specific results or outcomes are not detailed in the available resources .

Nanoscale Characterization of Microtubule Filament Dysfunction

- Field : Cell Biology

- Application : Colcemid is used in the nanoscale characterization of drug-induced microtubule filament dysfunction using super-resolution microscopy .

- Method : Colcemid is applied at nanomolar concentrations to reveal the initial microtubule dysfunctions. Short exposure to 30–80 nM Colcemid results in aberrant microtubule curvature, with a trend of increased curvature associated with increased doses .

- Results : The study identified previously undetected microtubule damage caused by clinically relevant doses of Colcemid. Microtubule fragmentation was detected upon treatment with ≥ 100 nM Colcemid .

Safety And Hazards

Colcemid is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .

Direcciones Futuras

Colcemid has been used in cancer research and for the treatment of inflammatory disorders . Recent studies have focused on the initial microtubule dysfunctions caused by nanomolar concentrations of colcemid . Future research may focus on understanding the less severe precursor perturbations compared to the established antimitotic effects of microtubule-interacting drugs .

Propiedades

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020342 | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Demecolcine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Demecolcine | |

CAS RN |

477-30-5 | |

| Record name | Demecolcine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demecolcine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecolcine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13318 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demecolcine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMECOLCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

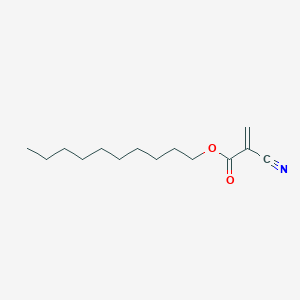

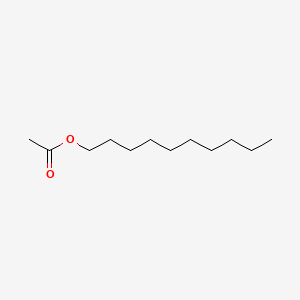

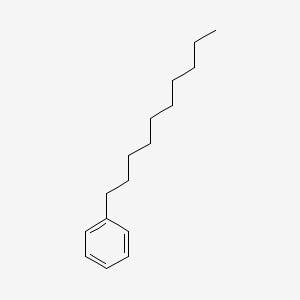

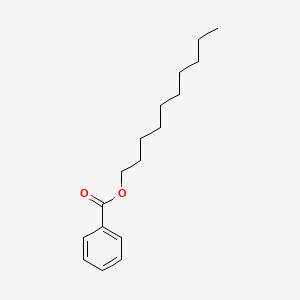

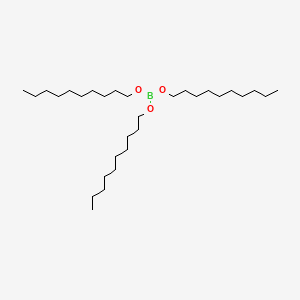

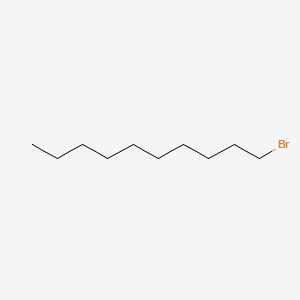

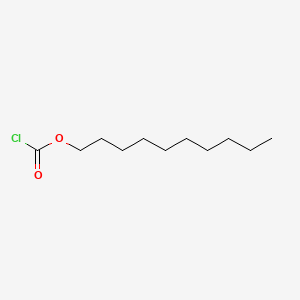

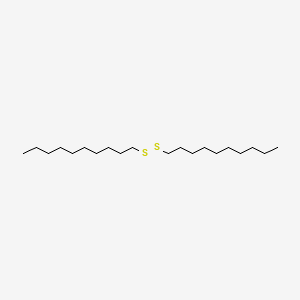

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.